Indoline

Vue d'ensemble

Description

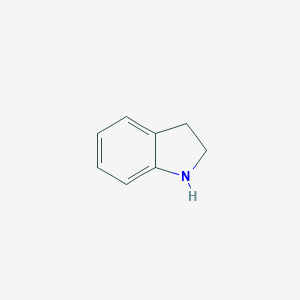

Indoline, also known as 2,3-dihydro-1H-indole, is an aromatic heterocyclic organic compound with the chemical formula C₈H₉N. It consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, forming a bicyclic structure. This compound is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties. It is chemically named benzopyrrolidine. The compound is based on the indole structure, but the 2-3 bond is saturated . This compound is a clear, colorless liquid at room temperature and is known for its stability and low solubility in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Indoline can be synthesized through several methods:

Reduction from Indole: this compound can be prepared by the reduction of indole using zinc and 85% phosphoric acid.

Intramolecular Diels–Alder Synthesis: This method involves the cyclization of appropriate precursors to form the this compound structure.

Catalytic Synthesis: Palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in β-arylethylamine substrates is another efficient method.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of indole derivatives under controlled conditions. The use of palladium or platinum catalysts is common in these processes to ensure high yields and purity .

Analyse Des Réactions Chimiques

Cycloaddition Reactions Forming Indoline Derivatives

This compound scaffolds are accessible via intramolecular and intermolecular cycloadditions:

Intramolecular [4 + 2] Cycloaddition

Ynamides undergo thermal cyclization to form indolines with moderate to high yields :

| Entry | Ynamide | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6 (Z = Ts) | 210°C, 75 min | 15 | 56 |

| 2 | 7 (Z = Ts) | 210°C, 75 min | 16 | 51 |

| 3 | 8 (Z = Tf) | 180°C, 5 h | 17 | 68 |

Substrate-Dependent Divergent Annulation

Indoles react with 1,2-diaza-1,3-dienes to form fused indolines via [4 + 2] or [3 + 2] pathways, depending on substitution patterns :

-

Tetrahydro-1H-pyridazino[3,4-b]indolines : Formed via [4 + 2] cycloaddition (e.g., 3ab , 68% yield).

-

Tetrahydropyrrolo[2,3-b]indolines : Generated via [3 + 2] annulation (e.g., 5a , 46% yield).

Palladium-Catalyzed N-Alkylation of this compound

Indolines undergo Pd-catalyzed coupling with dihydropyrroles to form N-alkylated indoles :

-

Catalysts : Pd(CH₃CN)₂Cl₂ with dppf or dcypf ligands.

-

Substrate Scope : Tolerates electron-withdrawing/donating groups (yields: 72–96%).

-

Mechanism : Oxidative addition of dihydropyrrole followed by reductive elimination.

Dearomative Annulation Reactions

This compound-containing pyrroloindolines are synthesized via (3 + 2) reactions between indoles and azaoxyallyl cations :

-

Key Example : Reaction of 3-substituted indole 15 with α-haloamide 16a yields pyrrolothis compound 17a (54% yield).

-

DFT Insights : Stepwise mechanism with H-bond stabilization by solvents (TFE/HFIP).

Photochemical [2 + 2] Cycloaddition

The aza-Paternò–Büchi reaction assembles azetidine-fused this compound pentacycles :

-

Conditions : UV light, imine substrates.

-

Product : Ladder-shaped pentacycles (e.g., 34 , 84% yield).

-

Selectivity : Governed by triplet-state reactivity and substituent effects.

Functionalization and Oxidation

Applications De Recherche Scientifique

Anticancer Activity

Indoline derivatives have been extensively studied for their anticancer properties. Recent research highlights their effectiveness against various cancer types, showcasing low toxicity and high selectivity compared to conventional chemotherapy agents. For instance:

- This compound Alkaloids : These compounds have demonstrated substantial anticancer effects with minimal side effects. Studies indicate that they can inhibit tumor growth effectively while being less harmful to normal cells .

- Mechanisms of Action : this compound derivatives often act by inducing cell cycle arrest and apoptosis in cancer cells. For example, certain this compound compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .

Antibacterial Properties

The rise of antibiotic-resistant bacteria has necessitated the development of new antimicrobial agents. This compound scaffolds are being explored for their potential in this area:

- Resistance-Modifier Agents : Some this compound derivatives enhance the efficacy of existing antibiotics against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) by acting as resistance-modifying agents (RMAs) .

- Direct Antibacterial Activity : Research indicates that this compound compounds exhibit direct antibacterial effects, making them promising candidates for new antibiotic therapies .

Anti-inflammatory and Analgesic Effects

This compound derivatives are also recognized for their anti-inflammatory and analgesic properties:

- Cardiovascular Applications : Certain this compound compounds have been synthesized as cholesterol ester transfer protein (CETP) inhibitors, showing potential in reducing cholesterol levels and combating cardiovascular diseases .

- Pain Management : Their analgesic properties make them suitable candidates for pain relief therapies, enhancing the pharmacological toolbox available to medical chemists .

Synthetic Approaches and Case Studies

The synthesis of this compound derivatives involves various chemical strategies that enhance their biological activity:

Mécanisme D'action

The mechanism of action of indoline-based compounds varies depending on their specific application:

Anticancer Activity: this compound derivatives interact with DNA and inhibit the activity of topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Activity: this compound compounds inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Cardiovascular Protection: this compound derivatives act as vasodilators and antioxidants, protecting cardiovascular tissues from oxidative stress.

Comparaison Avec Des Composés Similaires

Indoline is structurally similar to other nitrogen-containing heterocycles such as:

Indole: Indole has a similar bicyclic structure but with an unsaturated 2-3 bond.

Isothis compound: Isothis compound has a similar structure but with a different arrangement of the nitrogen atom.

Oxindole: Oxindole has an additional carbonyl group at the 2-position.

Uniqueness of this compound: this compound’s unique saturated 2-3 bond and its ability to undergo various chemical transformations make it a versatile compound in synthetic chemistry. Its derivatives exhibit a wide range of biological activities, making it valuable in medicinal chemistry .

Activité Biologique

Indoline, a bicyclic compound derived from the indole structure, exhibits a diverse range of biological activities, making it a significant focus in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.

Structure and Derivatives

This compound's structure allows for various modifications, leading to numerous derivatives with enhanced biological activities. The basic structure of this compound consists of a fused benzene and pyrrole ring, which can be substituted at various positions to create compounds with specific pharmacological effects.

Anticancer Activity

This compound derivatives have shown promising results in anticancer research. Several studies have highlighted their potential in inhibiting cancer cell growth through various mechanisms:

- Mechanism of Action : this compound compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, certain derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), with IC50 values as low as 34.7 nM against CDK2 .

- Case Study Findings : In vitro studies on human cancer cell lines (e.g., MCF-7 and MDA-MB-231) demonstrated that this compound derivatives exhibited potent cytotoxicity, with IC50 values ranging from 2.16 to 21.43 µM . Additionally, oxindole-type compounds derived from this compound showed increased cytotoxicity due to the presence of carbonyl groups at specific positions .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 10a | K562 | 0.06 | CDK2 inhibition |

| Compound 10b | MCF-7 | 2.16 | EGFR inhibition |

| Oxindole derivative | Various | Varies | Microtubule disruption |

Antimicrobial Activity

This compound derivatives also exhibit significant antimicrobial properties:

- Broad-Spectrum Activity : Studies have shown that certain this compound derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 15.62 to 62.5 µg/mL .

- Mechanism Insights : Molecular docking studies indicated that these compounds interact effectively with bacterial targets such as DNA gyrase, suggesting a potential mechanism for their antibacterial effects .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Compound 4b | S. aureus | 375 | -7.00 |

| Compound 4h | E. faecalis | 375 | -8.55 |

| Compound 6h | C. albicans | 3000 | -6.90 |

Anti-inflammatory and Antioxidant Properties

Research has also explored the anti-inflammatory potential of this compound derivatives:

- Inflammatory Pathways : Certain derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α in macrophage models, indicating their potential as anti-inflammatory agents .

- Antioxidant Activity : this compound compounds exhibit antioxidant properties by scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Propriétés

IUPAC Name |

2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAGFVYQRIESJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052133 | |

| Record name | Indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown liquid; [Alfa Aesar MSDS] | |

| Record name | Indoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

496-15-1 | |

| Record name | Indoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DPT9AB2NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.